molecular formula C14H7Cl2N3O2 B8285619 6-(6-Chloro-pyrimidin-4-yloxy)-isoquinoline-1-carbonyl chloride

6-(6-Chloro-pyrimidin-4-yloxy)-isoquinoline-1-carbonyl chloride

Cat. No. B8285619
M. Wt: 320.1 g/mol
InChI Key: GANXGDWKFDWRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Chloro-pyrimidin-4-yloxy)-isoquinoline-1-carbonyl chloride is a useful research compound. Its molecular formula is C14H7Cl2N3O2 and its molecular weight is 320.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H7Cl2N3O2

Molecular Weight

320.1 g/mol

IUPAC Name

6-(6-chloropyrimidin-4-yl)oxyisoquinoline-1-carbonyl chloride

InChI

InChI=1S/C14H7Cl2N3O2/c15-11-6-12(19-7-18-11)21-9-1-2-10-8(5-9)3-4-17-13(10)14(16)20/h1-7H

InChI Key

GANXGDWKFDWRHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)Cl)C=C1OC3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 870 μl (10.2 mMol) oxalyl chloride in 10 ml CH2Cl2 is added to an ice-cooled solution of 1.54 g (5.1 mMol) 6-(6-chloro-pyrimidin-4-yloxy)-isoquinoline-1-carboxylic acid and 10 μl DMF in 75 ml CH2Cl2. The reaction mixture is stirred at room temperature for 1 h. The solvent is then evaporated off under reduced pressure to afford the title compound as a brown solid, which is used directly without further purification.
Quantity
870 μL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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